molecular formula C16H18N2O B7488718 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide

3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B7488718
M. Wt: 254.33 g/mol
InChI Key: ABJWQRJXEDWKGQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of amides. This compound features a benzamide core substituted with two methyl groups at the 3 and 5 positions, and an N-substituent that includes a pyridin-2-yl ethyl group. The presence of the pyridine ring and the benzamide structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzoic acid with 2-aminopyridine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, often at room temperature, to form the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic systems, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in metalloprotein studies. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the methyl groups on the benzene ring, which may affect its reactivity and biological activity.

    3,5-dimethylbenzamide: Lacks the pyridin-2-yl ethyl group, which may reduce its ability to interact with certain biological targets.

    N-(pyridin-2-yl)ethylbenzamide: Similar structure but without the methyl groups on the benzene ring

Uniqueness

3,5-dimethyl-N-[1-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of both the pyridin-2-yl ethyl group and the 3,5-dimethyl substitution on the benzene ring. This combination of structural features enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dimethyl-N-(1-pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-8-12(2)10-14(9-11)16(19)18-13(3)15-6-4-5-7-17-15/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJWQRJXEDWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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